6-Amino-N-(4-methyl-1,3-thiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide
Description
This compound features a complex tricyclic core with a 4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene scaffold. Key structural elements include:
- Thiazole substituent: A 4-methyl-1,3-thiazol-2-yl group at the N-position, which may enhance binding interactions in biological systems.
- Amino and carboxamide groups: At positions 6 and 5, respectively, enabling hydrogen bonding and solubility modulation.
Synthesis pathways for such tricyclic systems often involve cyclization reactions of thioamide precursors, as seen in related compounds . While specific synthesis data for this compound is unavailable in the provided evidence, its structural analogs (e.g., CAS 626228-80-6) highlight the importance of halogenated aryl groups and bicyclic frameworks in optimizing physicochemical properties .
Properties
IUPAC Name |
6-amino-N-(4-methyl-1,3-thiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS2/c1-6-5-25-15(21-6)23-13(24)12-11(20)9-10(16(17,18)19)7-3-2-4-8(7)22-14(9)26-12/h5H,2-4,20H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKYBLJPUZGDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Amino-N-(4-methyl-1,3-thiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features several notable structural components:
- Thiazole moiety : Known for its role in various biological activities, including anticancer properties.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Carboxamide functional group : Often associated with increased bioactivity.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Studies have reported IC50 values as low as 1.61 µg/mL for thiazole derivatives against specific cancer cell lines, suggesting potent antitumor activity .
- Mechanism of Action : The presence of electron-donating groups and specific substitutions on the phenyl ring are critical for enhancing cytotoxicity .
Antimicrobial Properties
Thiazole-containing compounds have also demonstrated antimicrobial effects:
- Inhibition of Pathogens : The compound has been tested against a range of bacterial strains, showing promising results in inhibiting growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Substituent Influence : The methyl group at position 4 of the thiazole ring significantly increases cytotoxic activity .
- Hydrophobic Interactions : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of similar thiazole derivatives in vitro:
- Cell Lines Tested : HT29 (colon cancer) and Jurkat (T-cell leukemia).
- Results : Compounds exhibited significant growth inhibition compared to standard treatments like doxorubicin .
Study 2: Antimicrobial Screening
Another research focused on the antimicrobial potential of thiazole derivatives:
- Pathogens Tested : Various Gram-positive and Gram-negative bacteria.
- Findings : The compound showed effective inhibition against multiple strains, indicating its potential as an antimicrobial agent .
Data Summary
| Property | Value/Observation |
|---|---|
| IC50 (Antitumor) | 1.61 µg/mL (varies by derivative) |
| Antimicrobial Activity | Effective against multiple pathogens |
| Key Structural Features | Thiazole ring, trifluoromethyl group |
| Mechanism | Hydrophobic interactions with proteins |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
Table 1: Key Substituents and Their Impacts
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound offers metabolic resistance compared to nitro (Compound 12) or chloro (Compound 9) groups .
- Thiazole vs.
- Halogen Effects : Bromine in CAS 626228-80-6 may enhance stability via hydrophobic interactions, whereas fluorine in Compound 12 improves bioavailability .
Bicyclic and Tricyclic Core Modifications
Table 2: Core Structure Comparisons
Key Observations :
- Ring Size : The target compound’s 12-membered tricyclic system balances rigidity and flexibility, whereas larger cores (e.g., CAS 626227-60-9) may reduce solubility .
- Chirality : Bicyclic analogs () lack the axial chirality present in the target compound, which could influence enantioselective interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
